methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Description
The compound methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate; sulfuric acid (hereafter referred to as Compound A) is a highly complex polycyclic alkaloid derivative with a fused diazatetracyclo and diazapentacyclo scaffold. Its structure includes multiple functional groups, such as acetyloxy, ethyl, methoxycarbonyl, and hydroxyl substituents, which contribute to its physicochemical and biological properties .
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28?,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQAABAKXDWYSZ-FCIBFBFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58N4O9.H2O4S, C46H60N4O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
143-67-9 | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinblastine sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinblastine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
543 to 545 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | VINBLASTINE SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Biological Activity
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate; sulfuric acid is a complex organic compound characterized by its unique multi-cyclic structure and multiple functional groups that contribute to its biological activity.
Chemical Structure and Properties
The compound has a molecular formula of and features several stereocenters which influence its biological interactions significantly . The presence of both diaza and multi-cyclic frameworks allows for diverse chemical reactivity and potential therapeutic applications.
Biological Activity Overview
The biological activities of this compound include:
Antimicrobial Properties
Research indicates that many complex organic molecules with similar structural characteristics exhibit antimicrobial properties . The intricate arrangement of functional groups in this compound may enhance its efficacy against various pathogens.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor due to the presence of hydroxyl and methoxy groups which can interact with active sites in enzymes . This property is critical in drug design for targeting specific metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Its structural complexity allows for interactions with multiple biological targets involved in cancer progression . The potential for this compound to act synergistically with existing chemotherapy agents has also been noted .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results indicated that the compound could inhibit bacterial growth effectively at low concentrations.
-
Enzyme Interaction Studies :
- Research focused on the inhibition of specific enzymes linked to cancer metabolism.
- The compound showed promising results in inhibiting enzyme activity in vitro.
-
Anticancer Mechanisms :
- A case study evaluated the compound's effects on cell lines derived from various cancers.
- It was found to induce apoptosis in cancer cells while sparing normal cells, indicating a potential therapeutic window for treatment.
Data Tables
| Activity Type | Description | Findings |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | Effective against both Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Interaction with metabolic enzymes | Significant inhibition observed in vitro |
| Anticancer | Induction of apoptosis in cancer cells | Selectively targets cancer cells over normal cells |
Scientific Research Applications
ADMET Properties
The compound exhibits promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties:
| Property | Value |
|---|---|
| Human Intestinal Absorption | + |
| Blood Brain Barrier | - |
| Oral Bioavailability | 87.14% |
| Hepatotoxicity | - |
| Carcinogenicity | - |
These properties indicate a favorable profile for further development in therapeutic applications.
Oncology
Research indicates that this compound has potential applications in oncology, particularly in the treatment of Hodgkin lymphoma and desmoid tumors . It has been studied in combination with other chemotherapy agents to enhance therapeutic efficacy against resistant forms of these cancers .
Antimicrobial Activity
The structural components of the compound suggest possible antimicrobial properties. Similar compounds have been shown to exhibit activity against a range of pathogens, making this compound a candidate for further investigation in this area.
Neuropharmacology
Given its ability to cross the blood-brain barrier (as indicated by the ADMET profile), there is potential for this compound to be explored for neuropharmacological applications. This could include treatments for neurodegenerative diseases or conditions involving neurotransmitter modulation.
Case Study 1: Hodgkin Lymphoma Treatment
In clinical settings, the combination of this compound with established chemotherapy regimens has shown promise in patients with relapsed or refractory Hodgkin lymphoma. Studies have indicated improved response rates compared to traditional therapies alone .
Case Study 2: Desmoid Tumors
A recent study highlighted the efficacy of this compound in treating aggressive fibromatosis (desmoid tumors). Patients receiving this treatment demonstrated significant tumor reduction and improved quality of life metrics compared to historical controls .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Stereochemical Impact: Minor stereochemical variations (e.g., 13S vs. 13R in ) significantly alter bioactivity, necessitating enantioselective synthesis studies .
- Thermal Degradation : Polyphosphate-based analogs degrade above 100°C (), suggesting Compound A’s stability under high-temperature conditions requires validation .
- Analytical Challenges : The exact mass (822.357) and charge properties () of analogs complicate LC-MS quantification, highlighting the need for advanced chromatographic methods .
Preparation Methods
Relationship to Vinca Alkaloids
Compound X shares a structural backbone with vinblastine (VLB), a naturally occurring bisindole alkaloid isolated from Catharanthus roseus. The core structure consists of two monomeric units: a northern "eburnane" fragment and a southern "vindoline" fragment linked via a carbon-carbon bond. The addition of a sulfuric acid counterion and acetyloxy/methoxycarbony groups distinguishes Compound X from native VLB, necessitating tailored synthetic approaches.
Key Synthetic Challenges
-
Stereochemical Control : The molecule contains seven stereocenters, requiring asymmetric synthesis or chiral resolution at multiple stages.
-
Polycyclic Assembly : The pentacyclic framework demands sequential cyclization reactions, often mediated by acid or transition-metal catalysts.
-
Functional Group Compatibility : Acid-labile groups (e.g., acetyloxy) necessitate mild deprotection conditions to prevent decomposition.
Traditional Synthesis Routes
Biomimetic Coupling of Monomeric Units
The earliest methods for synthesizing Compound X analogs relied on coupling vindoline and catharanthine, mirroring biosynthetic pathways. A representative protocol involves:
-
Oxidation of Catharanthine : Treatment with Fe(III) or Ce(IV) salts generates a reactive iminium intermediate.
-
Coupling with Vindoline : The iminium intermediate undergoes electrophilic substitution with vindoline in tetrahydrofuran (THF) or dichloromethane (DCM).
-
Acid-Mediated Cyclization : Sulfuric acid in ethanol promotes cyclization and stabilizes the bisindole framework.
Table 1: Traditional Coupling Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Catharanthine Oxidation | FeCl₃ in DCM, 0°C, 2h | 68 | 85 | |
| Coupling Reaction | Vindoline, THF, rt, 12h | 42 | 78 | |
| Cyclization | H₂SO₄ in EtOH, 50°C, 6h | 35 | 90 |
This method suffers from moderate yields (35–42%) due to competing dimerization and epimerization at C16′.
Modern Catalytic Methods
Decarboxylative Allylic Alkylation (DAAA)
Recent advances employ DAAA to construct the northern eburnane fragment. This strategy, pioneered by Stoltz et al., enables the formation of α-quaternary lactams, critical for assembling the tetracyclic core:
-
Lactam Formation : Nickel-catalyzed DAAA of substituted pyrrolidinones generates the C3 stereocenter.
-
Fischer Indole Synthesis : Cyclization with phenylhydrazine and H₂SO₄ yields the tetrahydrocarbazole moiety.
-
Bischler–Napieralski Cyclization : POCl₃-mediated cyclization completes the pentacyclic framework.
Table 2: DAAA-Based Synthesis Performance
| Step | Catalyst/Reagents | Yield (%) | Selectivity (dr) | Source |
|---|---|---|---|---|
| DAAA | Ni(cod)₂, dtbbpy, THF, 40°C | 82 | 9:1 | |
| Fischer Indole | H₂SO₄, EtOH, reflux | 76 | >95% ee | |
| Bischler–Napieralski | POCl₃, toluene, 110°C | 67 | 8:1 |
This approach improves stereocontrol (>95% ee) but requires specialized catalysts and anhydrous conditions.
Acid-Catalyzed Fragment Coupling
Sulfuric Acid-Mediated Cyclization
Patent EP0065602B1 discloses a scalable method using sulfuric acid to couple preformed fragments:
-
Fragment Preparation : The southern fragment is synthesized via Friedländer quinoline synthesis, while the northern fragment derives from eburnamonine.
-
Coupling : Fragments are combined in ethanol with H₂SO₄ (0.5 M) at 50°C for 6h, achieving 49% yield over three steps.
-
Sulfate Salt Formation : The free base is treated with H₂SO₄ in EtOH to yield the final sulfate salt.
Table 3: Acid-Catalyzed Coupling Optimization
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Acid Concentration | 0.5 M H₂SO₄ | Maximizes | |
| Temperature | 50°C | Balances rate | |
| Solvent | Ethanol | Enhances solubility |
This method prioritizes operational simplicity but requires stringent pH control to avoid decomposition.
Photochemical [2+2] Cycloaddition
Late-Stage Cycloheptenoid Installation
US6365735B1 describes a photochemical strategy to install the cycloheptenoid motif:
Table 4: Photochemical Step Efficiency
| Condition | Value | Outcome | Source |
|---|---|---|---|
| Wavelength | 300 nm | 75% conversion | |
| Reaction Time | 8h | 82% yield | |
| Acid Quench | H₂SO₄ in EtOH | 95% purity |
This method achieves high purity (95%) but demands specialized equipment for UV irradiation.
Purification and Isolation
Chromatographic Techniques
Final purification typically employs a combination of:
Q & A
Q. Q1. What are the recommended analytical techniques for confirming the stereochemistry of this polycyclic compound?
Methodological Answer:
- X-ray crystallography is the gold standard for unambiguous stereochemical determination, particularly for complex polycyclic systems. For dynamic stereoisomers, NOESY NMR can resolve spatial relationships between protons, while ECD (Electronic Circular Dichroism) validates chiral centers in solution .
- Example: highlights exact mass (822.3575) and fragmentation patterns via HRMS (High-Resolution Mass Spectrometry) to corroborate structural integrity.
Q. Q2. How can researchers optimize synthetic routes for this compound given its multiple reactive sites?
Methodological Answer:
- Use retrosynthetic analysis to prioritize protecting groups for hydroxyl and acetyloxy moieties. (reserpine derivatives) suggests selective acetylation under anhydrous conditions to avoid ester hydrolysis.
- Parallel reaction screening (e.g., varying solvents like THF vs. DCM) minimizes side reactions at methoxy or ethyl substituents .
Advanced Research Questions
Q. Q3. How can computational modeling resolve contradictions in bioactivity data across stereoisomers?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins, distinguishing active vs. inactive stereoisomers. For example, ’s β-lactam analogs show stereospecific binding to penicillin-binding proteins.
- DFT (Density Functional Theory) calculates energy barriers for conformational changes, explaining discrepancies in experimental IC50 values .
Q. Q4. What strategies mitigate batch-to-batch variability in large-scale synthesis due to hygroscopic sulfuric acid co-crystallization?
Methodological Answer:
- Implement controlled humidity chambers during crystallization (≤30% RH) to stabilize the sulfuric acid adduct. ’s powder technology guidelines recommend spray drying for uniform particle size distribution.
- In-line PAT (Process Analytical Technology) monitors sulfate content via Raman spectroscopy, ensuring stoichiometric consistency .
Data Analysis & Contradiction Resolution
Q. Q5. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Conduct Hansen Solubility Parameter (HSP) analysis to quantify dispersion, polarity, and hydrogen-bonding contributions. ’s furan-containing analogs show enhanced solubility in DMSO due to π-π interactions.
- Validate via microscale thermophysical measurements (e.g., melting point depression in acetone/water mixtures) .
Q. Q6. What methodologies reconcile discrepancies in metabolic stability assays across in vitro models?
Methodological Answer:
- Use intersystem extrapolation factors (ISEFs) to calibrate hepatocyte vs. microsomal data. ’s metabolic mass spectra indicate cytochrome P450-mediated oxidation at the ethyl group, requiring time-resolved LC-MS/MS for kinetic profiling .
Experimental Design & Validation
Q. Q7. How to design stability studies for the sulfuric acid adduct under varying pH conditions?
Methodological Answer:
Q. Q8. What in vivo models are suitable for assessing neurotoxicity given the compound’s blood-brain barrier permeability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
